2,2,6,6-Tetramethyl(115N)azinan-4-one
Overview
Description
2,2,6,6-Tetramethyl(115N)azinan-4-one is an organic compound known for its unique chemical structure and properties. It is a derivative of piperidine and is characterized by the presence of four methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl(115N)azinan-4-one typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. Common oxidizing agents used in this process include peroxides and aluminum oxide . Another method involves the hydrogenation of methylcyclobutanone . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is employed for the production of this compound. This method involves the use of a micro fixed-bed reactor packed with a platinum catalyst. The starting materials, such as 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen to produce the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl(115N)azinan-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines using oxidants like oxone.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo substitution reactions with allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a platinum catalyst is used for reduction reactions.
Substitution: Allylic chlorides are used in substitution reactions.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.
Scientific Research Applications
2,2,6,6-Tetramethyl(115N)azinan-4-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl(115N)azinan-4-one involves its interaction with molecular targets and pathways. In biochemical assays, it acts as a hindered base, affecting the protonation and deprotonation of substrates. In the production of HALS, it stabilizes the polymer matrix by scavenging free radicals and preventing degradation .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base and in the synthesis of lithium tetramethylpiperidide.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the production of HALS.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the synthesis of antibacterial agents.
Uniqueness
2,2,6,6-Tetramethyl(115N)azinan-4-one is unique due to its specific chemical structure, which provides steric hindrance and stability in various chemical reactions. Its ability to act as a hindered base and its applications in the production of HALS make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2,2,6,6-tetramethyl(115N)azinan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i10+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXJYZVKZKLTJ-DETAZLGJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)CC([15NH]1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447140 | |
Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80404-11-1 | |
Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80404-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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